C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine
Description
C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine is a pyrimidine-derived compound featuring a methylamine group at the 5-position of the pyrimidine ring and a 2,2-difluoropropoxy substituent at the 4-position. The difluoro-propoxy group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in drug design.
Properties
IUPAC Name |
[4-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O/c1-8(9,10)4-14-7-6(2-11)3-12-5-13-7/h3,5H,2,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXXHIMGOVSBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=NC=NC=C1CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Difluoropropoxy Group: The difluoropropoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the difluoropropoxy moiety.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine serves as a building block in the synthesis of more complex organic molecules. Its structural properties allow chemists to create derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Biology
Research has focused on the biological activities of this compound, particularly its potential as an enzyme inhibitor and its interactions with various receptors. Studies have shown that it can modulate biological pathways by binding to specific molecular targets, influencing cellular responses .
Medicine
The compound is being investigated for its therapeutic potential against various diseases. Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, including laryngeal carcinoma (Hep-2) and other types of cancer . The mechanism of action likely involves interaction with proteins involved in cell signaling pathways critical for cancer progression.
Case Study 1: Cytotoxic Activity Against Cancer Cells
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against the Hep-2 laryngeal carcinoma cell line. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on metabolic activity. Results indicated that various derivatives based on this compound showed promising activity against multiple cancer types, suggesting its potential as a lead compound in cancer therapy .
Case Study 2: Enzyme Inhibition Studies
Further investigations into the enzyme inhibition properties revealed that this compound could inhibit specific kinases involved in cancer progression. The selectivity of this compound against certain targets was assessed using biochemical assays, indicating a favorable profile for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., ) are common for improving solubility, a strategy likely applicable to the target compound.
- Core Modifications : Fused rings (e.g., pyrrolopyrimidine in VER-239353 ) enhance target specificity but reduce synthetic accessibility compared to simpler pyrimidines.
Pharmacological and Physicochemical Properties
Bioactivity
- Kinase Inhibition : Pyrimidine derivatives like VER-239353 and avapritinib inhibit kinases (e.g., Dyrk1B, MEK) via ATP-competitive binding. The target compound’s difluoro-propoxy group may mimic ATP’s phosphate interactions.
- Anticancer Potential: Selumetinib sulfate (a MEK inhibitor ) demonstrates the therapeutic relevance of pyrimidine derivatives, suggesting similar pathways for the target compound.
Biological Activity
C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine, with the molecular formula C8H11F2N3O and CAS number 1799579-59-1, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a difluoropropoxy group and a methylamine moiety. The unique structural characteristics impart distinct biological properties that are currently under investigation.
| Property | Value |
|---|---|
| Molecular Formula | C8H11F2N3O |
| Molecular Weight | 203.19 g/mol |
| CAS Number | 1799579-59-1 |
| IUPAC Name | [4-(2,2-difluoropropoxy)pyrimidin-5-yl]methanamine; hydrochloride |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:
- Enzymes : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptors : It has been shown to bind to various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, a review on similar compounds indicated that certain pyrimidine derivatives exhibit significant inhibition of COX enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins.
Key Findings:
- Compounds analogous to this compound demonstrated IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 3b | 19.45 ± 0.07 μM | 31.4 ± 0.12 μM |
| Compound 4b | 26.04 ± 0.36 μM | 34.4 ± 0.10 μM |
Case Studies
-
In Vivo Studies : A study investigating the anti-inflammatory effects of various pyrimidine derivatives found that certain compounds showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib in carrageenan-induced paw edema models .
- ED50 Values : The effective doses for selected derivatives were reported as follows:
- Compound A: ED50 = 11.60 μM
- Indomethacin: ED50 = 9.17 μM
- ED50 Values : The effective doses for selected derivatives were reported as follows:
- Synthetic Lethality in Cancer : Research has also explored the role of pyrimidine derivatives in cancer therapy, particularly regarding their potential to act as synthetic lethal agents in BRCA-mutant tumors . This highlights the versatility of compounds like this compound in targeting multiple pathways.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in substituents can significantly alter potency and selectivity towards specific targets:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
